An In-depth Technical Guide to 2,4-Dibromo-6-fluorophenyl isothiocyanate
An In-depth Technical Guide to 2,4-Dibromo-6-fluorophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,4-Dibromo-6-fluorophenyl isothiocyanate. Designed for professionals in chemical research and drug development, this document synthesizes technical data with practical insights to facilitate its use as a versatile chemical intermediate.
Introduction: The Strategic Importance of Halogenated Aryl Isothiocyanates
Aryl isothiocyanates are a class of highly reactive organic compounds characterized by the -N=C=S functional group attached to an aromatic ring. The incorporation of halogen atoms, such as bromine and fluorine, onto the phenyl ring significantly modulates the electronic properties and reactivity of the isothiocyanate moiety. This strategic halogenation can enhance metabolic stability, improve binding affinity to biological targets, and provide synthetically useful handles for further chemical transformations.[1] 2,4-Dibromo-6-fluorophenyl isothiocyanate, a member of this class, presents a unique combination of substituents that make it a valuable building block in medicinal chemistry and materials science. This guide will delve into the specific attributes of this compound, offering a detailed exploration of its chemical landscape.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. The properties of 2,4-Dibromo-6-fluorophenyl isothiocyanate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 244022-67-1 | Echemi |
| Molecular Formula | C₇H₂Br₂FNS | Echemi |
| Molecular Weight | 310.97 g/mol | Echemi |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Appearance | Not available | |
| Solubility | Not available |
Synthesis and Purification
The synthesis of 2,4-Dibromo-6-fluorophenyl isothiocyanate typically proceeds through a two-step process: the synthesis of the corresponding aniline precursor, followed by its conversion to the isothiocyanate.
Synthesis of 2,4-Dibromo-6-fluoroaniline
The precursor, 2,4-Dibromo-6-fluoroaniline, is a crucial intermediate. Several synthetic routes to substituted anilines have been reported. A common approach involves the regioselective bromination of a fluoroaniline derivative.[2][3] The synthesis of 2-bromo-6-fluoroaniline has been described, and similar methodologies can be adapted for the dibrominated analogue.[2]
Conceptual Synthetic Workflow for 2,4-Dibromo-6-fluoroaniline:
Caption: Conceptual workflow for the synthesis of 2,4-Dibromo-6-fluoroaniline.
Step-by-Step Protocol (Hypothetical, based on related procedures):
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-fluoroaniline in a suitable solvent (e.g., a chlorinated solvent or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., bromine in the same solvent or N-bromosuccinimide) dropwise to the stirred solution. The reaction is typically exothermic and should be controlled to prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench any excess brominating agent with a reducing agent (e.g., sodium thiosulfate solution). Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Conversion to 2,4-Dibromo-6-fluorophenyl isothiocyanate
The conversion of the aniline to the isothiocyanate is a standard transformation in organic synthesis. The most common and effective method involves the use of thiophosgene.[4]
Reaction of 2,4-Dibromo-6-fluoroaniline with Thiophosgene:
Caption: Reaction scheme for the synthesis of 2,4-Dibromo-6-fluorophenyl isothiocyanate.
Step-by-Step Protocol (General Procedure):
-
Reaction Setup: In a fume hood, dissolve 2,4-Dibromo-6-fluoroaniline in a dry, inert solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. An excess of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is typically added to scavenge the HCl produced.
-
Addition of Thiophosgene: Cool the solution in an ice bath. Slowly add a solution of thiophosgene in the same solvent dropwise to the stirred mixture. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting aniline is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride and any unreacted thiophosgene.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude isothiocyanate can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, likely doublets or doublet of doublets, due to the coupling between the two aromatic protons and with the fluorine atom. The chemical shifts would be in the downfield region typical for aromatic protons, influenced by the electron-withdrawing effects of the bromine, fluorine, and isothiocyanate groups.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of 130-140 ppm. The aromatic carbons will show signals in the aromatic region, with their chemical shifts influenced by the attached halogens. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant. Quaternary carbons, those bearing the bromine and isothiocyanate groups, may show weaker signals.[5]
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom on a polysubstituted benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Dibromo-6-fluorophenyl isothiocyanate will be dominated by a strong, broad absorption band in the region of 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the -N=C=S group. Other expected absorptions include C-Br stretching vibrations in the fingerprint region and C-F stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.[6][7]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) will be a key feature for identification.[8] Fragmentation patterns may involve the loss of the isothiocyanate group, bromine atoms, or other characteristic fragments.
Chemical Reactivity
The isothiocyanate functional group is a versatile electrophile, readily reacting with a variety of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.
General Reactivity of the Isothiocyanate Group:
Caption: General reaction of an isothiocyanate with a nucleophile.
Reactions with Amines
Aryl isothiocyanates react readily with primary and secondary amines to form the corresponding thiourea derivatives. This reaction is often quantitative and proceeds under mild conditions.
Reactions with Alcohols and Thiols
In the presence of a base, alcohols and thiols can add to the isothiocyanate group to form thiocarbamates and dithiocarbamates, respectively.
Cyclization Reactions
The reactivity of the isothiocyanate group can be harnessed in intramolecular reactions to construct heterocyclic ring systems, which are common scaffolds in many pharmaceutical agents.
The electron-withdrawing nature of the two bromine atoms and the fluorine atom on the phenyl ring of 2,4-Dibromo-6-fluorophenyl isothiocyanate is expected to increase the electrophilicity of the central carbon atom of the isothiocyanate group, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted phenyl isothiocyanate.
Applications in Research and Drug Development
While specific applications of 2,4-Dibromo-6-fluorophenyl isothiocyanate are not extensively documented, the broader class of halogenated aryl isothiocyanates serves as valuable precursors and pharmacophores in drug discovery.
-
Scaffold for Biologically Active Molecules: The isothiocyanate group can be readily converted into a variety of other functional groups, making it a versatile handle for the synthesis of compound libraries for high-throughput screening.
-
Covalent Modifiers: The electrophilic nature of the isothiocyanate group allows it to form covalent bonds with nucleophilic residues (such as cysteine) in proteins. This property can be exploited in the design of targeted covalent inhibitors.[9]
-
Antimicrobial and Anticancer Agents: Many naturally occurring and synthetic isothiocyanates exhibit a range of biological activities, including antimicrobial and anticancer properties.[10][11] The unique substitution pattern of 2,4-Dibromo-6-fluorophenyl isothiocyanate may impart novel biological activities.
Safety and Handling
Detailed safety information for 2,4-Dibromo-6-fluorophenyl isothiocyanate is not available. However, based on the data for structurally related compounds such as 2,6-Dibromo-4-fluorophenyl isocyanate and other halogenated phenyl isothiocyanates, the following precautions should be taken:[12][13][14][15][16]
-
Handling: This compound should be handled in a well-ventilated fume hood.[13][14][15][16] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[13][14][15][16] Avoid inhalation of vapors and contact with skin and eyes.[13][14][15][16]
-
Toxicity: Isothiocyanates are generally considered to be toxic and irritants.[12][13][14][15][16] The presence of bromine and fluorine atoms may enhance its toxicity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
2,4-Dibromo-6-fluorophenyl isothiocyanate is a halogenated aryl isothiocyanate with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern influences its reactivity and potential biological activity. While a comprehensive set of experimental data for this specific compound is not yet publicly available, this guide provides a solid foundation for its synthesis, handling, and potential applications based on the established chemistry of related compounds. Further research into the properties and applications of this molecule is warranted to fully unlock its potential.
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Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Available from: [Link].
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Chemdad. 2,4-DIBROMO-6-FLUOROANILINE | 141474-37-5. Available from: [Link].
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